molecular formula C10H9BrN2O B15218304 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one CAS No. 947534-54-5

1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one

Cat. No.: B15218304
CAS No.: 947534-54-5
M. Wt: 253.09 g/mol
InChI Key: OUNYOFFUHZUOLK-UHFFFAOYSA-N
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Description

1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one is an organic compound characterized by the presence of a bromobenzyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 4-bromobenzyl bromide with imidazolone under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone oxides, while substitution reactions can produce a wide range of substituted imidazolones.

Scientific Research Applications

1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

    4-Bromobenzyl bromide: A precursor in the synthesis of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one.

    4-Bromobenzaldehyde: Another brominated benzyl compound with different reactivity and applications.

    Benzyl bromide: A simpler analog without the imidazolone ring, used in different synthetic applications.

Uniqueness: this compound is unique due to the presence of both the bromobenzyl group and the imidazolone ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

947534-54-5

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-1H-imidazol-2-one

InChI

InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)

InChI Key

OUNYOFFUHZUOLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC2=O)Br

Origin of Product

United States

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